Mitochondrial Permeability Transition Pore Inhibition: Octylguanidine vs. Hexylguanidine and Guanidine Hydrochloride
Octylguanidine at 100 µM inhibited the mitochondrial permeability transition pore (mPTP) almost completely in rat liver mitochondria challenged with 0.5 µM carboxyatractyloside, as assessed by Ca²⁺ efflux, transmembrane potential drop, and mitochondrial swelling. Under identical experimental conditions, hexylguanidine (C6), hexylamine, guanidine chloride, and hydroxylamine—each tested at the same 100 µM concentration—failed to inhibit nonspecific membrane permeability [1]. The inhibition was fully reversible upon addition of 40 mM monovalent cations (Li⁺, Na⁺, K⁺, Rb⁺, or Cs⁺), with K⁺ being the most effective reversal agent [1]. This demonstrates a C8 chain-length threshold for mPTP pore blockade: the C6 homolog is completely inactive at the same test concentration.
| Evidence Dimension | Inhibition of Ca²⁺-induced, carboxyatractyloside-triggered mitochondrial permeability transition (nonspecific membrane permeability) |
|---|---|
| Target Compound Data | Octylguanidine 100 µM: almost complete inhibition of nonspecific membrane permeability |
| Comparator Or Baseline | Hexylguanidine 100 µM: no inhibition; Guanidine chloride 100 µM: no inhibition; Hydroxylamine 100 µM: no inhibition |
| Quantified Difference | Qualitative all-or-none difference: octylguanidine → complete blockade; all tested C6 and shorter analogs → no detectable blockade |
| Conditions | Isolated rat liver mitochondria; mPTP induced by 0.5 µM carboxyatractyloside; evaluated via Ca²⁺ efflux, ΔΨ drop, and swelling; J Bioenerg Biomembr (2000) |
Why This Matters
For researchers studying mPTP-dependent cell death pathways, only the C8 octylguanidine—not the C6 hexylguanidine or unsubstituted guanidine—provides reliable mPTP blockade, making chain-length specification a critical procurement parameter.
- [1] Chávez E, Peña A, Zazueta C, Ramírez J, García N, Carrillo R. Inactivation of mitochondrial permeability transition pore by octylguanidine and octylamine. J Bioenerg Biomembr. 2000 Apr;32(2):193-198. doi: 10.1023/a:1005516115189. View Source
